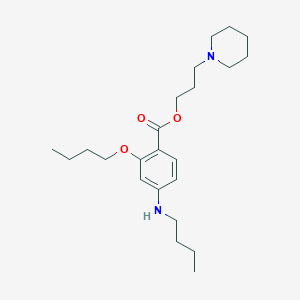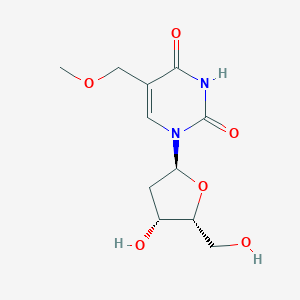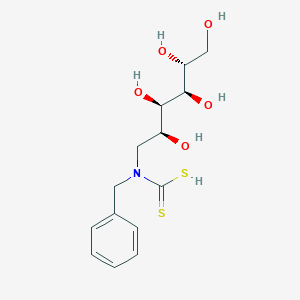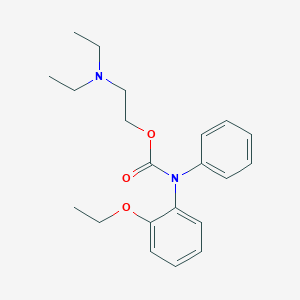
2H-1-Benzopyran, 7-methoxy-3-nitro-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran, 7-methoxy-3-nitro-2-phenyl- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of flavonoids, which are known for their various biological activities and health benefits.
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran, 7-methoxy-3-nitro-2-phenyl- has been studied for its potential applications in various scientific research areas. It has been found to have antioxidant, anti-inflammatory, and anticancer properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran, 7-methoxy-3-nitro-2-phenyl- is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways and enzymes. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. It has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
2H-1-Benzopyran, 7-methoxy-3-nitro-2-phenyl- has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. This compound has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, it has been found to improve cognitive function and memory in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2H-1-Benzopyran, 7-methoxy-3-nitro-2-phenyl- in lab experiments is its potential to provide insights into the mechanism of action of flavonoids and their biological activities. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 2H-1-Benzopyran, 7-methoxy-3-nitro-2-phenyl-. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in the treatment of cancer. Furthermore, the effects of this compound on gut microbiota and its potential use as a prebiotic could be explored. Finally, the development of more efficient synthesis methods and the investigation of its structure-activity relationship could be further explored.
Conclusion:
In conclusion, 2H-1-Benzopyran, 7-methoxy-3-nitro-2-phenyl- is a promising compound with potential applications in various scientific research areas. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesemethoden
The synthesis of 2H-1-Benzopyran, 7-methoxy-3-nitro-2-phenyl- involves the reaction of 2-hydroxyacetophenone with nitromethane in the presence of a base such as sodium ethoxide. The resulting product is then reacted with benzaldehyde in the presence of an acid catalyst such as hydrochloric acid. The final product is obtained by recrystallization from a suitable solvent.
Eigenschaften
CAS-Nummer |
105849-85-2 |
|---|---|
Molekularformel |
C16H13NO4 |
Molekulargewicht |
283.28 g/mol |
IUPAC-Name |
7-methoxy-3-nitro-2-phenyl-2H-chromene |
InChI |
InChI=1S/C16H13NO4/c1-20-13-8-7-12-9-14(17(18)19)16(21-15(12)10-13)11-5-3-2-4-6-11/h2-10,16H,1H3 |
InChI-Schlüssel |
DZSCQMGEHPHXJK-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C(O2)C3=CC=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC2=C(C=C1)C=C(C(O2)C3=CC=CC=C3)[N+](=O)[O-] |
Synonyme |
2H-1-BENZOPYRAN, 7-METHOXY-3-NITRO-2-PHENYL- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



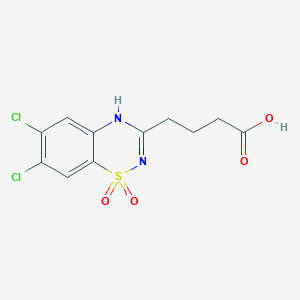
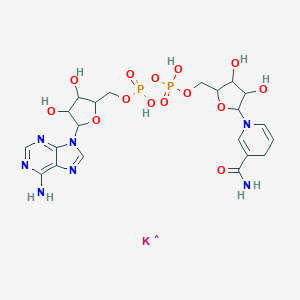
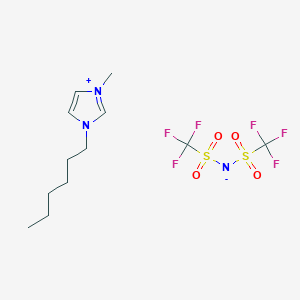
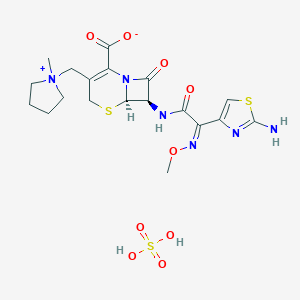
![2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone](/img/structure/B9934.png)
